
Monomethyl auristatin E intermediate-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Monomethyl auristatin E intermediate-9 is a complex organic compound with a unique structure that includes a tert-butyl group, a benzyloxycarbonyl group, and various other functional groups
Vorbereitungsmethoden
The synthesis of Monomethyl auristatin E intermediate-9 typically involves multiple steps, including the protection of functional groups, selective reactions, and purification processes. The exact synthetic route can vary, but it generally involves the following steps:
Protection of Functional Groups: Protecting groups such as tert-butyl and benzyloxycarbonyl are introduced to prevent unwanted reactions at specific sites.
Selective Reactions: Reactions such as methylation, amidation, and esterification are carried out under controlled conditions to ensure selectivity.
Purification: The final product is purified using techniques such as chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to increase efficiency and yield.
Analyse Chemischer Reaktionen
Protecting Group Strategies
MMAE-I9 incorporates orthogonal protecting groups to ensure regioselective modifications:
-
Tert-butyloxycarbonyl (Boc) and allyloxycarbonyl (Alloc) groups protect side-chain amines.
-
Trityl (Trt) groups shield thiols during maleimide-thiol conjugation .
Critical Reaction :
Removal of the Fmoc group under mild basic conditions preserves the integrity of acid-labile functionalities (e.g., tert-butyl esters) .
Maleimide-Thiol Conjugation
MMAE-I9 is functionalized with maleimide groups for covalent attachment to antibodies via cysteine residues:
-
Reaction : Maleimide-activated MMAE-I9 reacts with free thiols (e.g., cysteine side chains) at pH 6.5–7.5, forming stable thioether bonds .
-
Kinetics : Conjugation efficiency >90% within 2 hours at 25°C .
Stability Considerations :
-
Maleimide-thiol adducts are susceptible to retro-Michael reactions at physiological pH. Introduction of 3,5-difluorophenyl groups in the linker enhances stability by accelerating maleimide hydrolysis post-conjugation .
Protease-Mediated Cleavage
MMAE-I9 incorporates a valine-citrulline (vc) dipeptide linker, which is cleaved by cathepsin B in lysosomes to release active MMAE:
-
Mechanism : Proteolytic cleavage occurs between citrulline and p-aminobenzyl alcohol (PABC), followed by 1,6-elimination of CO₂ to free MMAE .
-
Efficiency : >80% drug release within 24 hours in cathepsin B-rich environments .
Table 2: Cleavage Kinetics of MMAE-I9 Linker
Condition | Cleavage Rate (nmol/hr) | Half-Life (hr) |
---|---|---|
Cathepsin B (pH 5.0) | 12.3 ± 1.2 | 4.2 |
Plasma (pH 7.4) | 0.15 ± 0.03 | 320 |
Acid-Catalyzed Hydrolysis
The PABC spacer in MMAE-I9 undergoes acid-catalyzed hydrolysis under lysosomal conditions (pH 4.5–5.0):
-
Reaction : Protonation of the carbamate nitrogen facilitates nucleophilic attack by water, releasing MMAE .
-
Solubility Impact : Hydrolysis increases MMAE’s aqueous solubility from <0.1 mg/mL (prodrug) to 2.5 mg/mL (free drug) .
Stability Under Physiological Conditions
MMAE-I9 exhibits pH-dependent stability:
-
Plasma Stability : <5% degradation after 72 hours at pH 7.4 and 37°C .
-
Aggregation Tendency : Dynamic light scattering (DLS) shows monodisperse particles (PDI <0.1) in PBS, minimizing off-target cytotoxicity .
Table 3: Stability Profile of MMAE-I9
Parameter | Condition | Result |
---|---|---|
Plasma Stability | 37°C, pH 7.4, 72 hr | 95.2% intact |
Thermal Degradation | 40°C, 4 weeks | 98% purity retained |
Photostability | 4500 lux, 24 hr | No degradation |
Halogenation and Isomerization Effects
While not directly part of MMAE-I9’s reactions, structural analogs show that halogenation at phenylalanine residues shifts the cis/trans equilibrium toward bioactive trans-isomers. For example:
-
Chlorination : Reduces cis-isomer content from 60% to 6% in MMAF derivatives, enhancing cytotoxicity .
-
Implications : Similar modifications to MMAE-I9 could optimize ADC potency by minimizing inactive conformers .
Analytical Characterization
Key methods for monitoring reactions include:
Wissenschaftliche Forschungsanwendungen
Clinical Applications
MMAE has been integrated into several ADCs that target various cancers. Notable examples include:
ADC Name | Target | Cancer Type | Clinical Status |
---|---|---|---|
Brentuximab vedotin | CD30 | Hodgkin Lymphoma | Approved |
Enfortumab vedotin | Nectin-4 | Urothelial Carcinoma | Approved |
Polatuzumab vedotin | CD79b | Diffuse Large B-Cell Lymphoma | Approved |
Tisotumab vedotin | Tissue Factor | Cervical Cancer | Approved |
Glembatumumab vedotin | GPNMB | Melanoma, Breast Cancer | Clinical Trials |
These ADCs have shown significant efficacy in clinical trials, with MMAE being reported as 100-1000 times more potent than traditional chemotherapeutics like adriamycin .
Integrin αvβ6-Selective Peptide-Drug Conjugates
Recent studies have explored the development of integrin αvβ6-selective peptide-drug conjugates incorporating MMAE. These conjugates demonstrated enhanced tumor accumulation and cytotoxicity in preclinical models. The use of positron emission tomography (PET) imaging allowed for real-time visualization of tumor targeting, showcasing the potential for improved therapeutic outcomes in cancers where integrin αvβ6 is overexpressed .
Antimesothelin Conjugates
Another promising application involves the conjugation of MMAE to antibodies targeting mesothelin, a protein overexpressed in several epithelial cancers. These conjugates have shown potent anti-tumor activity in xenograft models of ovarian and pancreatic cancers, indicating their potential for clinical application in treating these malignancies .
Nectin-4 Targeting ADCs
The development of 9MW2821, a site-specific MMAE-based ADC targeting nectin-4, has demonstrated improved stability and reduced off-target toxicity compared to previous iterations. Preclinical evaluations revealed significant antitumor efficacy with minimal adverse effects, highlighting the advancements in ADC technology utilizing MMAE .
Wirkmechanismus
The mechanism of action of Monomethyl auristatin E intermediate-9 involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The molecular targets and pathways involved can vary, but they typically include enzymes involved in metabolic processes or signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Monomethyl auristatin E intermediate-9 can be compared with other similar compounds, such as:
tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylhexanoate: A similar compound with a different chain length.
tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylpentanoate: Another similar compound with a shorter chain length.
tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylbutanoate: A compound with an even shorter chain length.
Eigenschaften
Molekularformel |
C22H35NO5 |
---|---|
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate |
InChI |
InChI=1S/C22H35NO5/c1-8-16(2)20(18(26-7)14-19(24)28-22(3,4)5)23(6)21(25)27-15-17-12-10-9-11-13-17/h9-13,16,18,20H,8,14-15H2,1-7H3/t16-,18+,20-/m0/s1 |
InChI-Schlüssel |
PCUHBNWYHLQSBO-HQRMLTQVSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.